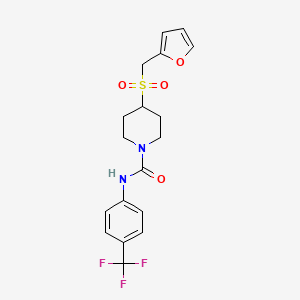

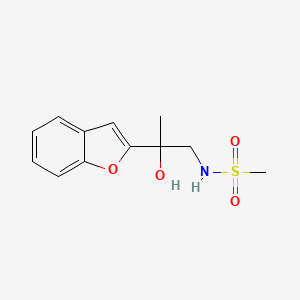

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized from various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic methods . For example, 1H NMR can be used to identify the hydrogen atoms in the molecule .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can react with bromine to form 2-bromoethanone . They can also react with thiosemicarbazide to form 2-hydrazinothiazole derivatives .Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, indicating that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

For instance, some benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may impact a variety of biochemical pathways related to these processes.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide may also have similar effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide is its ability to selectively inhibit carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various biological processes. However, its use is limited by its potential toxicity and the need for careful dosing and administration.

Zukünftige Richtungen

There are many potential future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide, including its use as a therapeutic agent for the treatment of various diseases, its potential use as a tool for studying the mechanisms of action of other enzymes and proteins, and its use in the development of new drugs and therapies. Further research is needed to fully understand the potential applications and limitations of this unique compound.

Conclusion

In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its unique chemical properties and potential applications. Its ability to selectively inhibit carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in various biological processes, and its potential use in the treatment of various diseases makes it an exciting area of future research.

Synthesemethoden

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide involves the reaction of 2-(benzofuran-2-yl) ethanol with methanesulfonyl chloride in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide has been widely used in scientific research as a tool for studying the role of sulfonamides in various biological processes. Its unique chemical structure allows it to interact with a variety of enzymes and proteins, making it a valuable tool for studying their mechanisms of action.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-12(14,8-13-18(2,15)16)11-7-9-5-3-4-6-10(9)17-11/h3-7,13-14H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNKFTSBJWTYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2787521.png)

![2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid](/img/structure/B2787522.png)

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)

![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787536.png)